An In-Depth Technical Guide to the Chemical Structure and Properties of Albuterol Sulfate vs. Albuterol Base
An In-Depth Technical Guide to the Chemical Structure and Properties of Albuterol Sulfate vs. Albuterol Base
Introduction: The Clinical Significance of Albuterol and the Rationale for its Salt Form
Albuterol, also known as salbutamol, is a cornerstone in the management of respiratory disorders characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a short-acting β2-adrenergic receptor agonist, its therapeutic action is mediated by the relaxation of the bronchial smooth muscle, leading to airway dilation.[2][3] While the free base form of albuterol is the pharmacologically active moiety, the sulfate salt is the predominantly utilized form in pharmaceutical formulations.[1] This guide will provide a comprehensive technical exploration of the chemical structures and physicochemical properties of both albuterol base and albuterol sulfate, elucidating the scientific rationale for the prevalence of the sulfate salt in drug development and clinical use. We will delve into a comparative analysis of their properties, present detailed experimental protocols for their interconversion and characterization, and provide insights relevant to researchers, scientists, and drug development professionals.
I. Chemical Structure: A Tale of Two Molecules
The fundamental difference between albuterol base and albuterol sulfate lies in the protonation state of the secondary amine group and the subsequent ionic interaction with sulfuric acid.
Albuterol Base
Albuterol base, with the chemical formula C₁₃H₂₁NO₃, is a neutral molecule.[][5] Its structure features a substituted benzene ring with a hydroxyl group and a hydroxymethyl group, and a side chain containing a chiral carbon, a hydroxyl group, and a secondary amine with a bulky tert-butyl substituent.
Albuterol Sulfate
Albuterol sulfate is the salt form, with the chemical formula (C₁₃H₂₁NO₃)₂·H₂SO₄.[2][6][7][8] It is formed by the reaction of two molecules of the basic albuterol with one molecule of sulfuric acid. The secondary amine group of each albuterol molecule, being a Lewis base, accepts a proton from the sulfuric acid, forming an ammonium cation. This results in an ionic bond between the two protonated albuterol molecules and the sulfate anion.
II. Comparative Physicochemical Properties
The conversion of albuterol base to its sulfate salt significantly alters its physicochemical properties, which has profound implications for its pharmaceutical development and clinical application.
| Property | Albuterol Base | Albuterol Sulfate | Rationale for Difference |
| Molecular Formula | C₁₃H₂₁NO₃[][5] | (C₁₃H₂₁NO₃)₂·H₂SO₄[2][6][7][8] | Addition of sulfuric acid to two molecules of albuterol base. |
| Molecular Weight | 239.31 g/mol [] | 576.7 g/mol [2][8][9] | The molecular weight of the sulfate salt is the sum of two albuterol molecules and one sulfuric acid molecule. |
| Appearance | White to off-white crystalline solid[] | White or practically white crystalline powder[7][10][11] | Both are crystalline solids, but the salt formation can influence crystal habit. |
| Melting Point | 157-160 °C[5] | ~180-288 °C (decomposes)[6][10] | The ionic nature of the sulfate salt leads to a stronger crystal lattice and thus a higher melting point. The wide range for the sulfate is likely due to polymorphism and decomposition during heating.[12][13] |
| Solubility | Sparingly soluble in water, soluble in ethanol.[5] | Freely soluble in water, slightly soluble in ethanol.[10][11][14][15] | The ionic character of the sulfate salt greatly enhances its aqueous solubility compared to the less polar free base. |
| pKa | Phenolic hydroxyl: 9.3, Secondary amine: 10.3[9][16] | Not applicable (salt form) | The pKa values of the ionizable groups in the base determine its pH-dependent solubility and potential for salt formation. |
| Hygroscopicity | Expected to be less hygroscopic. | Known to be hygroscopic.[13][15][17][18] | The presence of the sulfate ion and the overall more polar nature of the salt increases its tendency to absorb moisture from the atmosphere. |
| Stability | Stable, but light sensitive.[5] | Generally stable, but moisture uptake can affect physical and chemical stability.[19][20] | The salt form can be more susceptible to issues related to moisture, such as deliquescence and potential for degradation. |
III. The "Why": Justification for the Sulfate Salt in Pharmaceutical Formulations
The enhanced aqueous solubility of albuterol sulfate is the primary driver for its preferential use in pharmaceutical products, particularly in aqueous-based formulations for nebulization and in metered-dose inhalers.[11][14][15]
-
Improved Bioavailability: For inhaled therapies, rapid dissolution of the drug particles in the lung lining fluid is crucial for absorption and onset of action. The high water solubility of albuterol sulfate facilitates this process.
-
Formulation Flexibility: The enhanced solubility allows for the formulation of concentrated aqueous solutions for nebulizers, which would not be feasible with the sparingly soluble albuterol base.
-
Manufacturing Consistency: Crystalline salts often exhibit better handling properties, such as flowability and compressibility, which are advantageous during manufacturing processes.
However, the hygroscopic nature of albuterol sulfate presents a formulation challenge.[13][15][17][18] Moisture uptake can lead to particle agglomeration, changes in particle size distribution, and potential chemical degradation, all of which can negatively impact the performance of inhalation products. Therefore, formulation and packaging strategies must be carefully designed to protect the drug product from moisture.
IV. Experimental Protocols
A. Synthesis of Albuterol Sulfate from Albuterol Base
This protocol describes a standard laboratory procedure for the conversion of albuterol base to albuterol sulfate.
Materials:
-
Albuterol base
-
Ethanol (or Isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (or other suitable anti-solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution of Albuterol Base:
-
Weigh a known amount of albuterol base and place it in an Erlenmeyer flask.
-
Add a sufficient volume of ethanol (or isopropanol) to completely dissolve the albuterol base with gentle warming and stirring. The concentration will depend on the solvent, but a common starting point is around 5-10 g of albuterol base in 100 mL of solvent.[19]
-
-
Preparation of Sulfuric Acid Solution:
-
In a separate beaker, carefully prepare a dilute solution of sulfuric acid. For every two moles of albuterol base, one mole of sulfuric acid is required. It is advisable to use a slight molar excess of the base to ensure complete reaction of the acid.
-
CAUTION: Always add acid to water/solvent, never the other way around, due to the exothermic nature of the dilution.
-
-
Salt Formation:
-
Cool the albuterol base solution in an ice bath.
-
Slowly add the sulfuric acid solution dropwise to the stirred albuterol base solution using a dropping funnel.
-
The albuterol sulfate will begin to precipitate out of the solution as a white solid.
-
-
Crystallization and Isolation:
-
After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
If needed, an anti-solvent like acetone can be added to further decrease the solubility of the salt and improve the yield.[21]
-
Collect the precipitated albuterol sulfate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol or the anti-solvent to remove any unreacted starting material or impurities.
-
-
Drying:
-
Dry the collected crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
B. Characterization of Albuterol Base and Albuterol Sulfate
A suite of analytical techniques should be employed to confirm the identity, purity, and physicochemical properties of both the base and the synthesized salt.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of both albuterol base and sulfate and for quantifying the drug in formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][11]
Mobile Phase:
-
A mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of 25 mM monobasic potassium phosphate (pH 3.0) and methanol (95:5, v/v) has been reported.[2] Another example is water with 1% acetic acid and 5mM hexane sulfonic acid and methanol (60:40).[22]
Method Parameters:
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the sample (albuterol base or sulfate) in the mobile phase or a suitable diluent to a known concentration (e.g., 0.1 mg/mL).
Expected Results:
-
A single major peak corresponding to albuterol should be observed. The retention time will be consistent for both the base and the sulfate under the same chromatographic conditions. The presence of any additional peaks would indicate impurities.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present and confirming the conversion of the base to the salt.
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
Expected Spectral Differences:
-
Albuterol Base: A characteristic N-H stretching vibration from the secondary amine will be observed.
-
Albuterol Sulfate: The N-H stretch will be shifted and broadened due to the formation of the ammonium salt (N⁺-H). Additionally, strong absorption bands characteristic of the sulfate ion (S=O stretching) will be present.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compounds.
Solvent:
-
Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
Expected Spectral Differences:
-
In the ¹H NMR spectrum, the proton on the nitrogen of the base will have a different chemical shift and may be exchangeable with the solvent. In the sulfate salt, the N⁺-H proton will have a distinct chemical shift. The protons on the carbon adjacent to the nitrogen will also experience a shift in their chemical environment upon salt formation.
4. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and decomposition temperature.
DSC:
-
Heat a small sample in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Results: Albuterol base will show a sharp endotherm corresponding to its melting point. Albuterol sulfate will exhibit a more complex thermogram, often showing a broad endotherm at a higher temperature, which may be associated with both melting and decomposition.[12][13]
TGA:
-
Heat a sample at a constant rate under a nitrogen atmosphere and monitor the change in mass.
-
Expected Results: TGA can reveal the loss of water (if the sample is hydrated) and the decomposition profile of the compound.
V. Conclusion
The choice between albuterol base and albuterol sulfate in pharmaceutical development is a clear example of how salt formation can be strategically employed to optimize the physicochemical properties of an active pharmaceutical ingredient. While the free base is the active entity, the superior aqueous solubility of the sulfate salt is a critical attribute that facilitates its formulation into effective and reliable inhalation therapies. A thorough understanding of the distinct chemical structures and properties of both forms, coupled with robust analytical characterization, is essential for the successful development, manufacturing, and quality control of albuterol-containing drug products. This guide provides a foundational framework for researchers and scientists working with this vital respiratory medication.
VI. References
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U.S. Food and Drug Administration. (2011). 021747Orig1s000. [Link]
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Fengchen Group Co., Ltd. Salbutamol Sulfate Or Albuterol Sulphate CAS 51022-70-9 Manufacturers and Suppliers. [Link]
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PubChem. Albuterol Sulfate. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. Albuterol Sulfate Inhalation Solution. [Link]
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DailyMed. Albuterol Sulfate Inhalation Solution, 0.083% 2.5 mg*/3 ml. [Link]
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Taylor & Francis Online. Single Particle Characterization of Albuterol Metered Dose Inhaler Aerosol in Near Real-Time. [Link]
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U.S. Food and Drug Administration. Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]
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Health Care Originals. What is Albuterol Made Of?. [Link]
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National Center for Biotechnology Information. Sterility and Stability Testing of Preservative-free Albuterol. [Link]
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PubMed. Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. [Link]
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PubMed. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. [Link]
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SIELC Technologies. USP Analysis of Albuterol Using a Legacy L1 Column. [Link]
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ResearchGate. Chemical structure for (A) salbutamol sulfate, with relative pKa and.... [Link]
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DailyMed. Label: IPRATROPIUM BROMIDE AND ALBUTEROL SULFATE solution. [Link]
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PubMed Central. Condensational Growth of Combination Drug-Excipient Submicrometer Particles for Targeted High Efficiency Pulmonary Delivery. [Link]
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RSC Publishing. Comparative hygroscopic aerosol particle sizing measurements of the hygroscopic growth of inhaled pharmaceutical ingredients. [Link]
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ResearchGate. (PDF) Sterility and Stability Testing of Preservative-free Albuterol. [Link]
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U.S. Food and Drug Administration. Draft Guidance on Albuterol Sulfate August 2024. [Link]
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PubMed. Stability of albuterol in continuous nebulization. [Link]
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U.S. Food and Drug Administration. Albuterol Sulfate; Ipratropium Bromide Inhalation Metered Spray. [Link]
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MDPI. Crystal Form Investigation and Morphology Control of Salbutamol Sulfate via Spherulitic Growth. [Link]
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PubMed. Measurement of the Raman spectra and hygroscopicity of four pharmaceutical aerosols as they travel from pressurised metered dose inhalers (pMDI) to a model lung. [Link]
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